

Application of 6-Hydrazinyl-1H-indazole tetrahydrochloride in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: *6-Hydrazinyl-1H-indazole tetrahydrochloride*

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Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit identification, enabling the efficient exploration of chemical space to tackle even the most challenging biological targets.^{[1][2]} This guide provides a detailed technical overview and experimental protocols for the application of **6-Hydrazinyl-1H-indazole tetrahydrochloride**, a versatile fragment designed to maximize the potential for meaningful protein-ligand interactions. We will explore the strategic rationale behind its design, leveraging the privileged nature of the indazole scaffold and the unique interactive capabilities of the hydrazinyl moiety. Detailed protocols for primary screening using X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR) are provided, alongside a workflow for hit validation and elaboration. This document is intended for researchers, medicinal chemists, and structural biologists actively engaged in drug discovery programs.

Introduction: The Strategic Value of 6-Hydrazinyl-1H-indazole

The success of any FBDD campaign is fundamentally linked to the quality of the fragment library.^[3] Ideal fragments are small, possess low molecular complexity, and exhibit sufficient solubility to be screened at high concentrations.^[4] They must, however, contain chemical

features that can form high-quality, energetically favorable interactions with a protein target.[\[5\]](#)

6-Hydrazinyl-1H-indazole tetrahydrochloride is a purpose-designed fragment that embodies these principles.

1.1 The Privileged Indazole Scaffold:

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved therapeutics.[\[6\]](#)[\[7\]](#) Its rigid, bicyclic aromatic structure is rich in hydrogen bond donors and acceptors, making it an excellent "hinge-binding" motif, particularly for targets such as protein kinases.[\[1\]](#)[\[6\]](#) This scaffold can mimic the adenine ring of ATP, forming key hydrogen bonds within the ATP-binding cleft, providing a strong anchor point for fragment binding.[\[1\]](#)

1.2 The Hydrazinyl Moiety: A Versatile Interaction Hub:

The hydrazinyl group (-NHNH₂) at the 6-position adds a critical layer of functionality. It serves as a potent hydrogen bond donor and can act as a nucleophile or a metal chelator.[\[8\]](#) This versatility opens up several mechanistic possibilities:

- **Non-covalent Interactions:** The hydrazinyl group can form strong, directional hydrogen bonds with backbone amides or specific amino acid side chains (e.g., Asp, Glu, Thr), significantly contributing to binding affinity.[\[9\]](#)
- **Potential for Covalent Engagement:** While not as reactive as a warhead like an acrylamide, the hydrazine moiety possesses latent reactivity.[\[10\]](#) Under appropriate conditions or proximity to electrophilic cofactors or residues, it can potentially form covalent bonds, making it a valuable tool for covalent fragment screening.[\[11\]](#) This dual potential for both strong non-covalent and potential covalent interactions makes it a highly valuable fragment for screening campaigns.

The combination of the established indazole anchor with the versatile hydrazinyl group in a single, low-molecular-weight molecule provides a powerful tool for probing protein binding sites.

Fragment Properties: **6-Hydrazinyl-1H-indazole tetrahydrochloride**

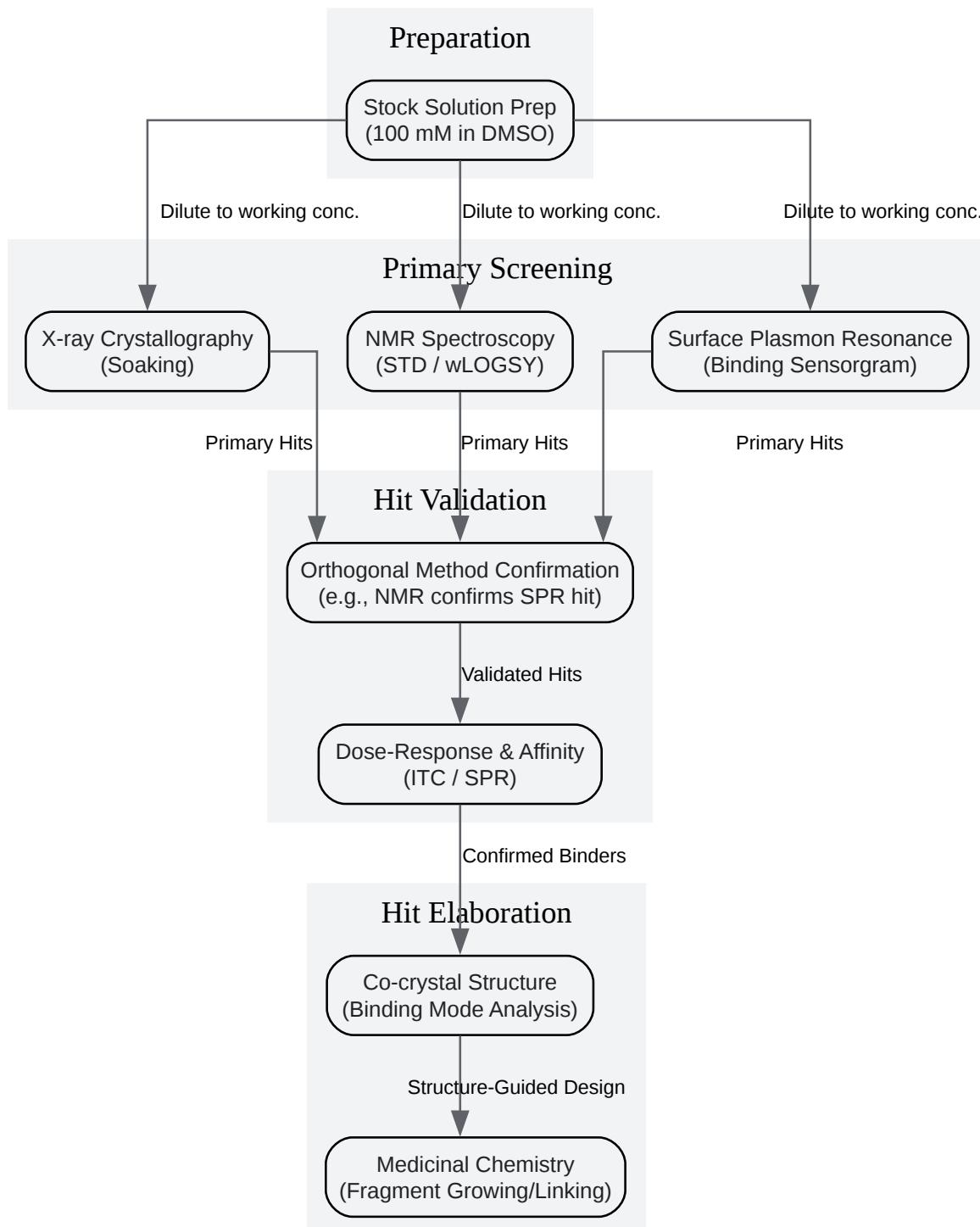
Property	Value	"Rule of Three" Compliance[12][13]
CAS Number	1266362-60-0	N/A
Molecular Formula	C ₇ H ₁₂ Cl ₄ N ₄	N/A
Molecular Weight	294.01 g/mol	Yes (as free base: ~148 g/mol)
Hydrogen Bond Donors	3 (on indazole & hydrazine)	Yes (≤ 3)
Hydrogen Bond Acceptors	2 (on indazole)	Yes (≤ 3)
cLogP (estimated)	< 3	Yes (≤ 3)
Rotatable Bonds	1	Yes (≤ 3)

Note: Molecular weight for Ro3 compliance is considered for the free base form, as the salt is used primarily to enhance solubility and stability.

Experimental Workflows & Protocols

The successful application of 6-Hydrazinyl-1H-indazole requires robust biophysical screening methods capable of detecting weak binding events, which are characteristic of fragment hits. [14][15][16] Below are detailed protocols for three orthogonal screening techniques: X-ray Crystallography, NMR Spectroscopy, and Surface Plasmon Resonance.

Workflow Overview

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Caption: FBDD workflow from fragment preparation to hit elaboration.

General Preparation Protocol: Stock & Working Solutions

Causality: Fragments are typically stored at high concentrations in dimethyl sulfoxide (DMSO) to ensure solubility and stability.[\[17\]](#) The final DMSO concentration in the assay buffer must be carefully matched between the sample and control to avoid artifacts, especially in sensitive techniques like SPR and thermal shift assays.[\[18\]](#)

- Stock Solution (100 mM):
 - Carefully weigh out the required amount of **6-Hydrazinyl-1H-indazole tetrahydrochloride**.
 - Dissolve in 100% DMSO-d6 (for NMR) or high-purity DMSO (for other assays) to a final concentration of 100 mM.
 - Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
- Working Solution Preparation:
 - Thaw a stock solution aliquot and bring it to room temperature.
 - Prepare working solutions by diluting the 100 mM stock into the final, protein-specific assay buffer.
 - Crucially, ensure the final % DMSO is identical across all samples and controls. A final concentration of 1-2% DMSO is common and generally well-tolerated by proteins.[\[17\]](#)

Protocol 1: X-ray Crystallography Fragment Soaking

Causality: X-ray crystallography provides unparalleled structural information, revealing not only if a fragment binds but precisely how it binds.[\[19\]](#)[\[20\]](#) The soaking method is a high-throughput approach where pre-grown protein crystals are incubated with the fragment, allowing it to diffuse into the active site without the need for co-crystallization.[\[21\]](#)[\[22\]](#)

- Crystal Preparation: Grow robust, well-diffracting crystals of the target protein in its apo (ligand-free) form.
- Solvent Tolerance Test: Before screening, test the crystals' stability in the soaking solution containing the same final % DMSO that will be used for the fragment, but without the fragment itself. This ensures the solvent does not damage the crystal lattice.[23]
- Soaking Solution: Prepare a solution of 10-50 mM **6-Hydrazinyl-1H-indazole tetrahydrochloride** in a cryo-protectant-compatible buffer. The high concentration is necessary to drive the binding equilibrium for weakly interacting fragments.
- Soaking:
 - Using a crystal loop, transfer an apo crystal from its growth drop into a drop of the soaking solution.
 - Incubate for a period ranging from minutes to several hours. The optimal time depends on the crystal packing and must be determined empirically.
- Cryo-cooling: Briefly pass the soaked crystal through a cryoprotectant solution (if not already included in the soaking buffer) and flash-cool it in liquid nitrogen.
- Data Collection & Analysis:
 - Collect X-ray diffraction data at a synchrotron source.
 - Process the data and calculate electron density maps. A positive hit is identified by the appearance of new, unmodeled electron density in a specific binding pocket, which can be fitted with the fragment's structure.

Protocol 2: NMR Spectroscopy (Saturation Transfer Difference)

Causality: NMR is a powerful solution-based technique for detecting weak interactions. Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is highly sensitive to binding events.[19][24] It works by selectively irradiating protons on the protein. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to a bound ligand. When

the ligand dissociates, it "remembers" this saturation, resulting in attenuated signals in the NMR spectrum. Only binding molecules will show an STD effect.[25]

- Sample Preparation:
 - Prepare two samples in a suitable deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
 - Sample A (Reference): 100-500 μM of 6-Hydrazinyl-1H-indazole.
 - Sample B (Protein + Ligand): 10-50 μM target protein and 100-500 μM of the fragment. A high ligand-to-protein ratio (e.g., 50:1) is crucial.[25]
- NMR Experiment Setup:
 - Acquire a standard 1D ¹H spectrum of Sample B to confirm the presence of ligand and protein signals.
 - Set up the STD experiment (e.g., stddiffesgp pulse program).[26]
 - On-resonance irradiation: Set to a region where only protein signals are present (e.g., 0.5 to -1.0 ppm).
 - Off-resonance irradiation: Set to a region far from any protein or ligand signals (e.g., 30-40 ppm).
 - Saturation Time (T_{sat}): A typical starting point is 2 seconds. This is the duration of the selective irradiation and is critical for the extent of saturation transfer.[26]
- Data Acquisition & Processing:
 - Acquire the interleaved on- and off-resonance spectra. The experiment automatically subtracts the on-resonance from the off-resonance spectrum.
 - The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.

- Hit Interpretation: The presence of signals in the STD spectrum is a clear indication of binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (epitope mapping).[19]



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Caption: Principle of Saturation Transfer Difference (STD) NMR.

Protocol 3: Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free biophysical technique that measures changes in mass on a sensor surface in real-time.[27] By immobilizing the target protein, the binding of a fragment can be detected as an increase in the response signal. SPR is highly sensitive, requires low protein consumption, and can provide kinetic data (association and dissociation rates).[18]

- Protein Immobilization:
 - Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). Aim for a high immobilization level to maximize the signal for small fragment binders.[28]
 - Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index effects.[28]
- Assay Setup:
 - Running Buffer: Use a standard physiological buffer (e.g., HBS-EP+). Crucially, supplement the running buffer with the same percentage of DMSO as is present in the fragment solutions.[18]

- Fragment Concentration: For a primary screen, use a single high concentration of 6-Hydrazinyl-1H-indazole, typically 100-200 μ M.
- Screening Run:
 - Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 μ L/min).[\[28\]](#)
 - Monitor the binding response (measured in Response Units, RU). A typical injection cycle includes an association phase (fragment injection) followed by a dissociation phase (running buffer injection).
 - Include buffer-only (blank) injections periodically for double-referencing.
- Hit Identification & Analysis:
 - Subtract the signal from the reference cell and the blank injections from the target cell signal.
 - A positive hit is a fragment that gives a response significantly above the noise level, indicating binding to the immobilized target.
 - For validated hits, a full kinetic analysis can be performed by injecting a range of fragment concentrations to determine the dissociation constant (KD).

Hit Validation and Progression

A hit from a single primary screen is not sufficient. A robust hit validation cascade using orthogonal techniques is essential to eliminate false positives and build confidence in a fragment.[\[2\]](#)[\[29\]](#)

Hit Validation Workflow

- Orthogonal Confirmation: A hit identified in one assay should be confirmed by a second, different biophysical method.[\[30\]](#) For example, an SPR hit should be tested by NMR, or vice-versa. This minimizes the risk of method-specific artifacts.

- Affinity Determination: Once validated, determine the binding affinity (KD) of the fragment. Isothermal Titration Calorimetry (ITC) provides a direct measure of binding thermodynamics, while a full dose-response curve in SPR can provide kinetic and affinity data.
- Structural Characterization: For the most promising validated hits, obtaining a high-resolution co-crystal structure is the ultimate goal. The structure reveals the precise binding mode and provides a blueprint for structure-based drug design.
- Fragment Elaboration: With structural information in hand, the fragment can be optimized to improve potency. Common strategies include:
 - Fragment Growing: Adding chemical functionality to the fragment to engage with adjacent pockets in the binding site.[31][32]
 - Fragment Linking: Connecting two different fragments that bind in adjacent pockets to create a single, high-affinity molecule.[33][34]

The indazole scaffold of 6-Hydrazinyl-1H-indazole provides multiple vectors for synthetic elaboration, allowing chemists to systematically explore the surrounding chemical space to enhance binding affinity and selectivity.

Conclusion

6-Hydrazinyl-1H-indazole tetrahydrochloride is a strategically designed fragment that offers significant advantages for FBDD campaigns. The combination of a privileged, hinge-binding indazole core with a versatile hydrazinyl group provides a high potential for identifying quality hits against a range of protein targets, particularly kinases. The protocols outlined in this guide provide a robust framework for screening, validating, and progressing this fragment, leveraging the strengths of key biophysical techniques to accelerate the journey from fragment hit to lead compound.

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